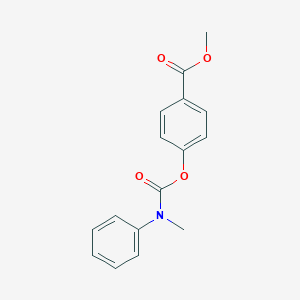

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17(13-6-4-3-5-7-13)16(19)21-14-10-8-12(9-11-14)15(18)20-2/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWYVZPXJUVVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via a base-catalyzed mechanism where DMAP activates the isocyanate, enhancing electrophilicity at the carbonyl carbon. Methyl 4-hydroxybenzoate (1.0 equiv) and methyl(phenyl)isocyanate (1.0 equiv) are stirred in anhydrous CHCl at room temperature for 24 hours, yielding the carbamate product after solvent evaporation.

Key Optimization Parameters:

-

Catalyst Loading: 0.01–0.1 equiv DMAP maximizes yield while minimizing side reactions.

-

Solvent Choice: Polar aprotic solvents like CHCl or DMF ensure solubility without ester hydrolysis.

-

Temperature: Room temperature (20–25°C) prevents decomposition of the isocyanate.

Yield and Purification

Typical yields range from 85% to 98% after column chromatography (ethyl acetate/hexane, 1:3). Recrystallization from ethanol further enhances purity (>99% by HPLC).

Chloroformate Intermediate Method

This two-step approach involves converting the phenolic hydroxyl group into a reactive chloroformate intermediate, followed by aminolysis with methyl(phenyl)amine.

Chloroformate Synthesis

Methyl 4-hydroxybenzoate reacts with triphosgene (0.33 equiv) in tetrahydrofuran (THF) at 0°C, generating methyl 4-(chlorocarbonyloxy)benzoate. The intermediate is isolated via filtration and used directly in the next step.

Aminolysis Reaction

The chloroformate is treated with methyl(phenyl)amine (1.2 equiv) in the presence of triethylamine (TEA) to scavenge HCl. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature.

Advantages:

-

Avoids moisture-sensitive isocyanates.

-

Higher functional group tolerance compared to direct coupling.

Yield: 70–80% after silica gel chromatography.

Benzyl Protection/Deprotection Strategy

For substrates prone to ester hydrolysis under reaction conditions, a protecting-group strategy ensures chemoselectivity.

Benzylation of Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate is converted to its benzyl ester using benzyl bromide (1.0 equiv) and sodium carbonate in DMF at 80°C for 6 hours (yield: 86%).

Carbamate Formation

The benzyl-protected intermediate reacts with methyl(phenyl)isocyanate under DMAP catalysis, analogous to Method 1, achieving 95% yield.

Debenzylation and Remethylation

Hydrogenolysis (H, Pd/C) removes the benzyl group, yielding 4-((methyl(phenyl)carbamoyl)oxy)benzoic acid. Subsequent esterification with methanol and sulfuric acid furnishes the target compound (overall yield: 76%).

Alternative Pathways and Emerging Techniques

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation (100°C, 30 min) accelerates the coupling of methyl 4-hydroxybenzoate with isocyanates, reducing reaction time by 75% while maintaining yields >90%.

Continuous Flow Chemistry

Microreactor systems enable precise temperature control and rapid mixing, minimizing side products during chloroformate synthesis. Pilot-scale trials report 95% conversion in <10 minutes.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Isocyanate Coupling | 85–98 | 24 h | High yield, minimal steps | Requires anhydrous conditions |

| Chloroformate Intermediate | 70–80 | 4 h | Tolerates moisture | Hazardous reagents (triphosgene) |

| Benzyl Protection | 76 (overall) | 48 h | Protects sensitive esters | Multi-step, lower overall yield |

| Microwave-Assisted | >90 | 0.5 h | Rapid, energy-efficient | Specialized equipment required |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Functional Group Impacts

The following compounds share structural similarities with Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Structure : Incorporates a 1,3,4-thiadiazole ring linked via methoxy to the benzoate.

- This may increase binding affinity in biological systems compared to the carbamoyloxy group in the target compound .

Methyl 4-((3-(6,7-Dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

- Structure : Features a quinazoline ring system attached via a carbamoyl group.

- Key Differences: The quinazoline core is associated with kinase inhibition and anticancer activity.

- Molecular Weight : 472.49 g/mol (C₂₆H₂₄N₄O₅), significantly larger than the target compound, which likely impacts pharmacokinetics .

Methyl 4-[(3-Nitrophenyl)carbamoyl]benzoate

- Structure : Contains a nitro group on the phenyl ring of the carbamoyl moiety.

- Key Differences : The nitro group is strongly electron-withdrawing, reducing electron density on the benzene ring and altering reactivity in electrophilic substitutions. This contrasts with the electron-donating methyl group in the target compound .

- Molecular Weight : 300.27 g/mol (C₁₅H₁₂N₂O₅), smaller than the target compound, suggesting differences in crystallinity and solubility .

Methyl 4-[(1E)-({[Cyclohexyl(methyl)carbamoyl]methoxy}imino)methyl]benzoate

- Structure: Includes an imino group and cyclohexyl substituent.

- Key Differences: The cyclohexyl group introduces steric bulk and hydrophobicity, which may reduce aqueous solubility compared to the phenyl group in the target compound. The imino moiety could participate in tautomerism, affecting stability .

Physicochemical Properties and Spectral Data

Comparative data from synthesized analogs () highlight substituent effects:

- Electron-Withdrawing Groups (e.g., -NO₂): Lower melting points and solubility in polar solvents due to reduced hydrogen-bonding capacity.

- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents and elevate melting points via enhanced crystal packing .

Table 1: Comparative Physicochemical Data

Biologische Aktivität

Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate, also known under its CAS number 501104-99-0, is a compound with potential biological activities that warrant investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a benzoate core with a carbamate substituent that may influence its interaction with biological targets. The chemical structure can be represented as follows:

The biological activity of this compound primarily involves its role as an agonist at specific receptors. Research indicates that compounds with similar structural frameworks often interact with the Trace Amine-Associated Receptor 1 (TAAR1), which modulates dopaminergic signaling in the brain. Activation of TAAR1 has been linked to various neuropharmacological effects, including the modulation of hyperlocomotion in animal models.

Target Receptors

- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor plays a critical role in the modulation of neurotransmitter systems, particularly dopamine. Agonistic activity at TAAR1 can lead to significant behavioral changes in models of dopaminergic dysfunction.

Biological Activity and Pharmacodynamics

The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics. In vivo studies have shown a dose-dependent effect on hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, highlighting its potential as a therapeutic agent for conditions characterized by dopaminergic dysregulation.

Summary of Biological Activities

| Activity | Effect | Model/Study |

|---|---|---|

| TAAR1 Agonism | Modulation of dopamine levels | DAT-KO rat model |

| Reduction in hyperlocomotion | Statistically significant dose-dependent effect | Behavioral assays in rodents |

Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on hyperactivity, researchers found that administration led to a significant reduction in locomotion among DAT-KO rats. This suggests that the compound may have therapeutic implications for disorders such as ADHD or schizophrenia, where dopaminergic activity is often dysregulated.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the aromatic ring and carbamate moiety significantly influence the binding affinity and efficacy at TAAR1. The presence of methyl groups at specific positions enhances biological activity, providing insights for the development of more potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.